
tert-Butyl octasulphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl octasulphide: is a chemical compound with the molecular formula C8H18S8 and a molecular weight of 370.749 . It is characterized by its structure, which includes a tert-butyl group attached to a chain of eight sulfur atoms
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: this compound can be synthesized in a laboratory setting through the reaction of tert-butyl chloride with sulfur in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a controlled reaction involving tert-butyl compounds and elemental sulfur under high-temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into lower sulfur-containing derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of various sulfur-containing organic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and metal hydrides are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Lower Sulfur Derivatives: Resulting from reduction reactions.
Sulfur-Containing Organic Compounds: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Tert-Butyl octasulphide is used in the synthesis of sulfur-rich compounds and as a reagent in organic synthesis. Biology: Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs with sulfur-based active ingredients. Industry: It is used in the production of materials with enhanced thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which tert-Butyl octasulphide exerts its effects involves its interaction with molecular targets and pathways related to sulfur chemistry. The compound can act as a sulfur donor in various biochemical processes, influencing the formation of sulfur-containing biomolecules.
Comparación Con Compuestos Similares
Tert-Butyl Thiosulfate: Another sulfur-containing compound with similar reactivity but different applications.
Tert-Butyl Sulfide: A simpler sulfur derivative with fewer sulfur atoms.
Uniqueness: Tert-Butyl octasulphide stands out due to its high sulfur content and the presence of the tert-butyl group, which provides unique reactivity and stability compared to other sulfur compounds.
Propiedades
Número CAS |
7330-35-0 |
|---|---|
Fórmula molecular |
C8H18S8 |
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
2-(tert-butyloctasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S8/c1-7(2,3)9-11-13-15-16-14-12-10-8(4,5)6/h1-6H3 |
Clave InChI |
ATERSKQFKLJCPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SSSSSSSSC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




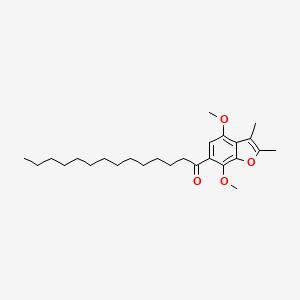
![Butane, 1-[2-(1,1-dimethylethoxy)ethoxy]-](/img/structure/B15346536.png)
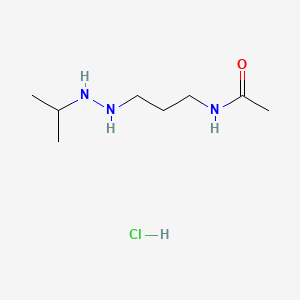

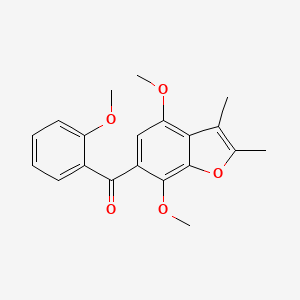

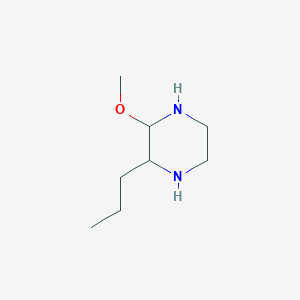
![1-(1,5-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15346573.png)
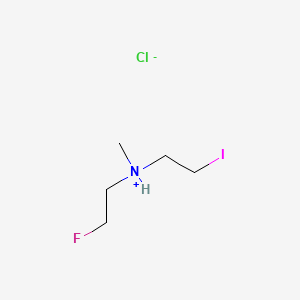
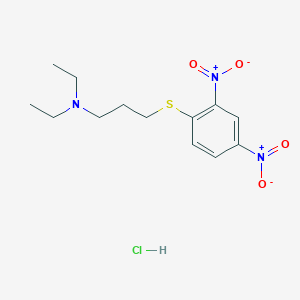
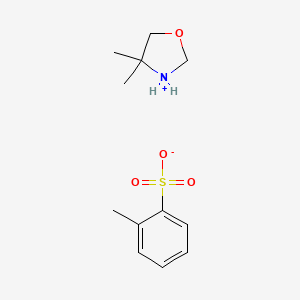
![3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B15346619.png)
